

Application Notes & Protocols: Spatiotemporal Control of GLUT1 Inhibition via Wzb117-ppg Photolysis

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Compound of Interest

Compound Name: Wzb117-ppg

Cat. No.: B12372944

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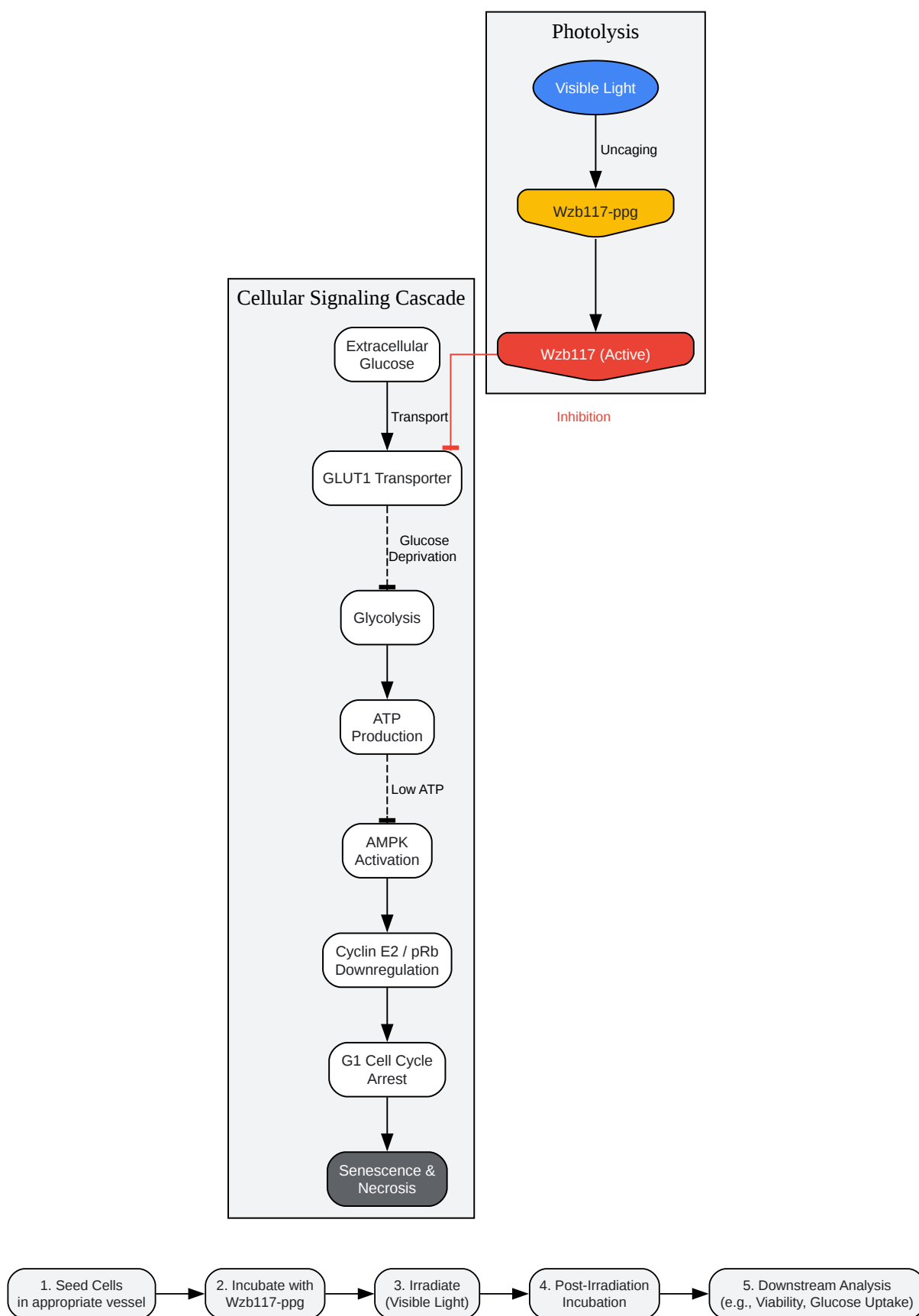
Audience: Researchers, scientists, and drug development professionals.

Introduction: WZB117 is a potent small-molecule inhibitor of the glucose transporter 1 (GLUT1), a key protein responsible for basal glucose uptake in many cell types and often overexpressed in cancer cells.[1][2] By blocking GLUT1, WZB117 disrupts glycolysis, leading to reduced intracellular ATP, cell-cycle arrest, and eventual cell death, making it a valuable tool for cancer metabolism research.[3][4] To overcome the limitations of systemic inhibition and enable precise experimental control, a photocaged version, **Wzb117-ppg**, has been developed.[5] This molecule remains biologically inert until activated by light. Upon illumination with visible light, **Wzb117-ppg** undergoes photolysis, releasing the active WZB117 inhibitor in a spatiotemporally controlled manner.[5][6] This allows researchers to study the acute effects of glucose deprivation in specific cells or tissues with high precision.

These application notes provide a detailed overview of the experimental setup and protocols for the photolysis of **Wzb117-ppg**.

Mechanism of Action

Upon photoactivation, the released WZB117 competitively inhibits GLUT1 at the exofacial sugar binding site.[7] This initiates a cascade of cellular events stemming from the disruption of glucose metabolism.



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- To cite this document: BenchChem. [Application Notes & Protocols: Spatiotemporal Control of GLUT1 Inhibition via Wzb117-ppg Photolysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372944#experimental-setup-for-wzb117-ppg-photolysis]

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